molecular formula C26H50B2F8P2 B14853923 phosphonium)ethane bis(tetrafL

phosphonium)ethane bis(tetrafL

Cat. No.: B14853923
M. Wt: 598.2 g/mol
InChI Key: XUOPEGUAMNNBER-UHFFFAOYSA-N
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Properties

Molecular Formula

C26H50B2F8P2

Molecular Weight

598.2 g/mol

IUPAC Name

dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride

InChI

InChI=1S/C26H48P2.2BF3.2FH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3)4;;/h23-26H,1-22H2;;;2*1H

InChI Key

XUOPEGUAMNNBER-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.B(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[F-].[F-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) can be synthesized through the following steps :

    Reaction of Nickel Complex: The synthesis begins with the reaction of (Ni(dppe)O2) with (N=CCl4) to form .

    Formation of the Final Product: The trans-[Ni(dppe)Cl(CCl4)] is then reacted with ethanol containing tetrafluoroboric acid to yield 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate).

Industrial Production Methods:

The industrial production of 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Coordination Chemistry

The compound acts as a bidentate ligand due to its two phosphonium centers. It stabilizes transition metals (e.g., Pd, Au) in catalytic cycles :

  • Palladium complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).

  • Gold complexes : Exhibit antitumor activity by inducing DNA-protein cross-links and inhibiting macromolecular synthesis .

Example Reaction with Gold :
\text{[AuCl]₂(DPPE) + [(C₅H₉)₂PCH₂CH₂P(C₅H₉)₂](BF₄)_2 → [Au((C₅H₉)₂PCH₂CH₂P(C₅H₉)₂)](BF₄) + 2Cl^-}

Reactivity in Catalysis

The ligand enhances catalytic efficiency in organic transformations:

Reaction TypeRole of LigandKey Findings
Suzuki-Miyaura Coupling Stabilizes Pd(0) intermediatesEnables coupling of aryl chlorides at atmospheric pressure .
Hydrogenation Modifies metal electronic structureIncreases selectivity for α,β-unsaturated carbonyl compounds.
Decarbonylation Facilitates CO eliminationUsed in synthesis of alkenes from aldehydes via radical intermediates .

Stability and Side Reactions

  • Hydrolysis Sensitivity : The tetrafluoroborate anion hydrolyzes slowly in aqueous media, releasing BF₃ and HF.

  • Thermal Stability : Decomposes above 200°C, releasing cyclopentane and phosphorus oxides.

Mechanistic Insights

  • Ligand-Metal Interaction : The chelating effect of the ethane backbone lowers activation energy in catalytic cycles by pre-organizing metal centers .

  • Electronic Effects : Electron-donating cyclopentyl groups increase electron density at the metal, accelerating oxidative addition steps .

Scientific Research Applications

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) has a wide range of applications in scientific research :

    Chemistry: It is used as a ligand in metal-catalyzed reactions, such as and .

    Biology: The compound is studied for its potential use in and .

    Medicine: and .

    Industry: It is used as an electrolyte in and other electrochemical devices.

Mechanism of Action

The mechanism by which 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) exerts its effects involves its role as a ligand . As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of metal-ligand complexes . These complexes can then participate in various chemical transformations, such as oxidation , reduction , and substitution reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

  • 1,2-Bis(dicyclohexylphosphino)ethane
  • 1,3-Bis(dicyclohexylphosphino)propane
  • 1,4-Bis(dicyclohexylphosphino)butane

Comparison:

1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is unique due to its specific structure and properties . Compared to similar compounds, it offers distinct advantages in terms of solubility , stability , and reactivity . For example, it is more soluble in organic solvents and exhibits higher stability under various reaction conditions. Additionally, its reactivity as a ligand in metal-catalyzed reactions is often superior, making it a preferred choice in many applications.

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